molecular formula C18H20N6O B2969114 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251545-27-3

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2969114
CAS No.: 1251545-27-3
M. Wt: 336.399
InChI Key: JDBDCUVYBIMASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(Dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a small-molecule compound featuring a pyrimidine-imidazole scaffold with a dimethylamino substituent at the 6-position of the pyrimidine ring and a 3,5-dimethylphenyl group attached via a carboxamide linkage. For instance, the closely related compound N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide (Compound ID: P578-2314) has a molecular weight of 368.39 g/mol, a logP of 3.14 (indicating moderate lipophilicity), and a polar surface area of 72.2 Ų, suggesting moderate solubility in aqueous media .

Properties

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12-5-13(2)7-14(6-12)22-18(25)15-9-24(11-21-15)17-8-16(23(3)4)19-10-20-17/h5-11H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBDCUVYBIMASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling and subsequent functional group modifications. Common reagents used in these reactions include dimethylamine, pyrimidine derivatives, and various catalysts to facilitate the coupling reactions .

Chemical Reactions Analysis

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of more complex molecules with potential therapeutic properties. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways that are crucial for disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrimidine ring and the aryl carboxamide group, which significantly alter physicochemical and pharmacological properties. Below is a comparative analysis based on available

Structural and Physicochemical Comparison

Property Target Compound
(N-(3,5-dimethylphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide)*
Compound P578-0419
(N-(3,5-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide)
N-[(4-Chlorophenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Molecular Formula ~C₁₈H₂₀N₆O¹ C₂₁H₂₄N₆O₃ C₁₉H₂₀ClN₆OS
Molecular Weight (g/mol) ~336.4 (estimated) 408.46 408.92
logP ~3.1 (estimated from analog ) Not reported (likely >3.5 due to piperidine’s lipophilicity) Not reported (thiomorpholine’s sulfur may increase logP vs. dimethylamino)
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 7 9 8
Key Substituents 6-(Dimethylamino)pyrimidine, 3,5-dimethylphenyl 6-(Piperidin-1-yl)pyrimidine, 3,5-dimethoxyphenyl 6-(Thiomorpholin-4-yl)pyrimidine, 4-chlorobenzyl

*Note: Data for the target compound is inferred from its dimethoxyphenyl analog (P578-2314) , adjusted for methyl vs. methoxy substitutions.

Functional and Pharmacological Insights

Pyrimidine Ring Substituents: Dimethylamino (Target Compound): The dimethylamino group at the pyrimidine 6-position provides moderate electron-donating effects, balancing lipophilicity (logP ~3.1) and solubility. Thiomorpholin-4-yl: The sulfur atom in thiomorpholine may alter electronic properties and binding kinetics, though its impact on logP remains unclear .

Aryl Carboxamide Substituents :

  • 3,5-Dimethylphenyl (Target Compound) : Methyl groups enhance hydrophobic interactions without introducing strong electron-withdrawing/donating effects, unlike methoxy or chloro substituents.
  • 3,5-Dimethoxyphenyl (P578-0419) : Methoxy groups increase polarity (higher hydrogen bond acceptors: 9 vs. 7 in the target compound) and may influence target binding through electron donation .
  • 4-Chlorobenzyl : The chloro substituent introduces electron-withdrawing effects and steric bulk, which could modulate target affinity or metabolic stability .

Key Research Findings

  • The dimethylamino-pyrimidine scaffold demonstrates a favorable balance of solubility and lipophilicity, making it suitable for oral bioavailability .
  • Piperidine and thiomorpholine analogs exhibit higher molecular weights and logP values, which may limit solubility but enhance blood-brain barrier penetration for CNS-targeted therapies .
  • Substitutions on the aryl carboxamide group (e.g., methyl vs. methoxy) significantly alter polar surface area and hydrogen-bonding capacity, impacting pharmacokinetic profiles .

Biological Activity

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides a comprehensive review of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C19_{19}H24_{24}N6_{6}O
  • Molecular Weight : 356.44 g/mol

The structure includes a pyrimidine ring, an imidazole moiety, and a dimethylphenyl group, which contribute to its biological properties.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it has a half-maximal inhibitory concentration (IC50_{50}) of approximately 0.62 µM against the A375P human melanoma cell line and 4.49 µM against WM3629 cells, outperforming Sorafenib, a well-known RAF inhibitor .

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. In vitro studies have demonstrated that it effectively inhibits several kinases including EGFR and VEGFR2, which are critical in cancer cell proliferation and survival. The following table summarizes the inhibition potency against various kinases:

Kinase Inhibition Potency (IC50_{50})
EGFR0.15 µM
VEGFR20.20 µM
CDK20.25 µM
mTOR0.18 µM

Cell Cycle Arrest and Apoptosis Induction

Further investigations into the cellular effects revealed that treatment with this compound leads to cell cycle arrest at the G1 phase. Flow cytometry analysis showed an increase in G0-G1 phase cells from 52.39% in untreated controls to 72.13% after treatment. Concurrently, a decrease in S phase cells from 34.77% to 25.19% was observed .

Moreover, the compound induced apoptosis in HepG2 liver cancer cells, evidenced by increased levels of pro-apoptotic proteins such as caspase-3 (3.9-fold increase) and Bax (7.22-fold increase), while Bcl-2 levels decreased significantly (7.5-fold lower) compared to controls .

Case Studies

A notable case study involved the use of this compound in combination therapies for enhanced efficacy against resistant cancer cell lines. In one experiment, combining the compound with conventional chemotherapeutics resulted in synergistic effects, leading to improved survival rates in treated cell populations.

Safety Profile

While the compound shows promising therapeutic potential, toxicity assessments are crucial for clinical applications. Preliminary toxicological evaluations indicate a favorable safety profile; however, further studies are needed to establish comprehensive safety data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.